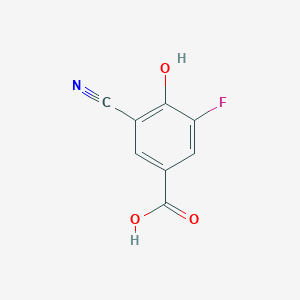

3-Cyano-5-fluoro-4-hydroxybenzoic acid

Description

BenchChem offers high-quality 3-Cyano-5-fluoro-4-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-5-fluoro-4-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-5-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-2,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPPBOQIZZVBTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating a Synthetic Challenge: The Elusive 3-Cyano-5-fluoro-4-hydroxybenzoic Acid

A comprehensive investigation into the chemical landscape surrounding 3-Cyano-5-fluoro-4-hydroxybenzoic acid reveals a notable absence of specific data for this particular isomer. While a rich body of information exists for structurally related compounds, the targeted molecule appears to be a novel or less-characterized entity within the scientific literature and commercial databases. This technical guide will, therefore, pivot to an in-depth analysis of its closely related and well-documented isomers, providing a framework for understanding its potential properties, synthesis, and applications, while clearly delineating the boundaries of current knowledge.

This guide is intended for researchers, scientists, and drug development professionals who are interested in the synthesis and potential applications of substituted benzoic acid derivatives. We will explore the established chemistry of key isomers to infer a logical path toward the synthesis and characterization of the title compound, should it be a viable synthetic target.

The Chemical Landscape: A Tale of Isomers

The precise arrangement of functional groups on the benzene ring is critical to the chemical and biological properties of a molecule. In the case of cyanofluoro-hydroxybenzoic acids, several isomers are well-documented, each with a unique chemical identifier (CAS number) and a distinct profile of reactivity and application. The primary challenge in researching 3-Cyano-5-fluoro-4-hydroxybenzoic acid is the consistent misidentification with, or lack of differentiation from, its isomers in available databases.

The most prominent and relevant isomers include:

-

4-Cyano-3-fluoro-5-hydroxybenzoic acid (CAS: 1807300-86-2): In this isomer, the cyano and fluoro groups are in different positions relative to the hydroxyl and carboxylic acid moieties. This structural difference would significantly impact its electronic and steric properties.

-

3-Cyano-4-hydroxybenzoic acid (CAS: 70829-28-6): Lacking the fluorine atom, this compound serves as a simpler analog, offering insights into the role of the cyano and hydroxyl groups in the absence of halogenation.

-

3-Cyano-5-fluorobenzoic acid (CAS: 327056-74-6): This isomer lacks the hydroxyl group, which would drastically alter its acidity, hydrogen bonding capabilities, and potential biological interactions.

-

3-Fluoro-4-hydroxybenzoic acid (CAS: 350-29-8): Without the cyano group, this molecule provides a baseline for understanding the effects of the fluoro and hydroxyl substituents on the benzoic acid core.

The absence of a unique CAS number for 3-Cyano-5-fluoro-4-hydroxybenzoic acid in major chemical repositories like PubChem, ChemSpider, and commercial supplier catalogs strongly suggests it is not a readily available or well-characterized compound.

Charting a Synthetic Course: A Hypothetical Approach

Given the lack of a direct synthetic protocol for 3-Cyano-5-fluoro-4-hydroxybenzoic acid, a plausible route must be extrapolated from established methods for its isomers. A logical retrosynthetic analysis would involve the strategic introduction of the cyano, fluoro, and hydroxyl groups onto a benzoic acid backbone.

A potential forward synthesis could be envisioned starting from a suitably substituted benzene derivative. The choice of starting material and the sequence of reactions would be critical to ensure the correct regiochemistry of the final product.

Caption: A hypothetical multi-step synthesis for 3-Cyano-5-fluoro-4-hydroxybenzoic acid.

Causality in Experimental Choices:

-

Order of Substitution: The sequence of introducing the functional groups is paramount. For instance, the directing effects of the existing substituents (ortho-, para-, or meta-directing) will govern the position of the next incoming group. The strongly activating hydroxyl group and the deactivating but ortho-, para-directing fluoro group would need to be strategically placed to achieve the desired 3, 4, 5-substitution pattern.

-

Protecting Groups: The reactivity of the hydroxyl and carboxyl groups may necessitate the use of protecting groups during certain synthetic steps to prevent unwanted side reactions.

-

Reaction Conditions: Each step would require careful optimization of reagents, solvents, temperature, and reaction time to maximize yield and minimize the formation of isomeric impurities.

Anticipated Physicochemical Properties and Spectroscopic Data

While experimental data is unavailable, the physicochemical properties of 3-Cyano-5-fluoro-4-hydroxybenzoic acid can be predicted based on the contributions of its functional groups.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₄FNO₃ | Based on the constituent atoms. |

| Molecular Weight | ~181.12 g/mol | Sum of atomic weights. |

| Acidity (pKa) | Lower than benzoic acid | The electron-withdrawing effects of the cyano and fluoro groups would increase the acidity of the carboxylic acid. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | The polar functional groups would impart some water solubility, but the aromatic ring would limit it. |

| Appearance | Likely a white to off-white crystalline solid. | Typical for small aromatic carboxylic acids. |

Anticipated Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum would be expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The coupling patterns and chemical shifts would be influenced by the adjacent substituents. A broad singlet for the carboxylic acid proton and another for the phenolic proton would also be anticipated, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display eight signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of the electronic effects of the substituents.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the C≡N stretch of the cyano group, and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and HCN.

Caption: A standard analytical workflow for the characterization of a novel synthesized compound.

Potential Applications in Drug Discovery and Materials Science

The applications of 3-Cyano-5-fluoro-4-hydroxybenzoic acid can be inferred from the known utility of its structural motifs in medicinal chemistry and materials science.

-

Medicinal Chemistry: Benzoic acid derivatives are privileged scaffolds in drug discovery. The presence of a cyano group can enhance binding affinity to target proteins and improve metabolic stability. The fluorine atom can modulate lipophilicity and binding interactions, while the hydroxyl group can participate in hydrogen bonding. This combination of functional groups makes the molecule an attractive starting point for the synthesis of inhibitors for various enzymes or ligands for receptors.

-

Materials Science: Substituted benzoic acids are often used as building blocks for liquid crystals, polymers, and other advanced materials. The specific substitution pattern of the title compound could lead to materials with unique electronic and optical properties.

Safety and Handling: A Precautionary Approach

In the absence of a specific Safety Data Sheet (SDS), the handling of 3-Cyano-5-fluoro-4-hydroxybenzoic acid should be approached with caution, assuming it possesses hazards similar to its related isomers.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The exploration of 3-Cyano-5-fluoro-4-hydroxybenzoic acid underscores a frontier in synthetic chemistry. While direct experimental data remains elusive, a robust understanding of its isomers provides a solid foundation for its potential synthesis, characterization, and application. Future research is needed to confirm the existence and properties of this specific isomer, which may hold promise as a valuable building block in the development of novel pharmaceuticals and materials. Researchers venturing into this area should proceed with a methodical approach, guided by the established principles of organic synthesis and analytical chemistry.

References

Due to the lack of specific literature for "3-Cyano-5-fluoro-4-hydroxybenzoic acid," the following references pertain to its isomers and general chemical principles, which would be foundational for any future work on this compound.

- 4-Cyano-3-fluoro-5-hydroxybenzoic acid (CAS 1807300-86-2)

- 3-Cyano-4-hydroxybenzoic acid (CAS 70829-28-6)

- 3-Cyano-5-fluorobenzoic acid (CAS 327056-74-6)

- 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8)

Technical Profile: 3-Cyano-5-fluoro-4-hydroxybenzoic Acid

The following technical guide details the structural identification, synthesis, and characterization of 3-Cyano-5-fluoro-4-hydroxybenzoic acid . This document is designed for researchers requiring precise chemical data and robust production methodologies for this specific intermediate.

Executive Summary & Identification

3-Cyano-5-fluoro-4-hydroxybenzoic acid (CAS 1804875-95-3) is a highly functionalized aromatic building block used primarily in the development of small molecule therapeutics. Its structure combines a carboxylic acid handle with a dense substitution pattern (nitrile, fluorine, hydroxyl) on the benzene core. This specific motif acts as a bioisostere for di-halogenated phenols in thyromimetics (e.g., TR-beta agonists) and kinase inhibitors, offering unique electronic properties and hydrogen-bonding vectors that modulate potency and metabolic stability.

Chemical Identity Matrix[1]

| Property | Specification |

| Chemical Name | 3-Cyano-5-fluoro-4-hydroxybenzoic acid |

| CAS Number | 1804875-95-3 |

| Molecular Formula | |

| Molecular Weight | 181.12 g/mol |

| Exact Mass | 181.0175 |

| SMILES | OC(=O)c1cc(F)c(O)c(C#N)c1 |

| InChI Key | (Predicted) AJBFELMAJYTATD-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow crystalline solid |

| pKa (Predicted) | ~3.5 (COOH), ~6.8 (Phenolic OH due to EWG) |

Structural Visualization

The following diagram illustrates the atomic connectivity and functional group orientation, critical for understanding its reactivity profile.

Synthesis & Production Strategy

Direct commercial sourcing of CAS 1804875-95-3 can be sporadic due to its status as a specialized research intermediate. Therefore, a self-validating synthesis protocol is essential for consistent supply. The most robust route utilizes 3-Fluoro-4-hydroxybenzoic acid as the starting material, leveraging the directing effects of the hydroxyl and acid groups to install the nitrile via a bromo-intermediate.

Retrosynthetic Analysis

The synthesis relies on electrophilic aromatic substitution (bromination) followed by a transition-metal catalyzed cyanation.

[1]

Detailed Experimental Protocol

This protocol is designed for a 10g scale.

Step 1: Synthesis of 3-Bromo-5-fluoro-4-hydroxybenzoic acid

-

Rationale: The hydroxyl group at C4 strongly directs electrophiles to the ortho positions (C3 and C5). With C5 already occupied by Fluorine, Bromine is forced to C3, ensuring high regioselectivity.

-

Reagents: 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8), Bromine (

), Glacial Acetic Acid. -

Procedure:

-

Dissolve 10.0 g (64 mmol) of 3-fluoro-4-hydroxybenzoic acid in 100 mL of glacial acetic acid.

-

Cool the solution to 15°C.

-

Add 10.3 g (64.5 mmol) of bromine dropwise over 30 minutes. Note: Maintain temperature <20°C to prevent over-bromination.

-

Stir at room temperature for 4 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

-

Pour the mixture into 500 mL ice water. The product will precipitate.

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

Yield: ~85-90% (White solid).

-

Validation:

NMR should show two doublets (aromatic protons) shifting downfield due to bromine.

-

Step 2: Cyanation (Rosenmund-von Braun Modification)

-

Rationale: Converting the aryl bromide to a nitrile. While Pd-catalyzed methods (

) are milder, the classical CuCN method is often more cost-effective for this specific substrate and avoids catalyst poisoning by the free acid/phenol. -

Reagents: 3-Bromo-5-fluoro-4-hydroxybenzoic acid (from Step 1), Copper(I) Cyanide (CuCN), DMF (N,N-Dimethylformamide).

-

Procedure:

-

Dissolve 5.0 g (21.3 mmol) of the bromo-intermediate in 50 mL anhydrous DMF.

-

Add 2.3 g (25.6 mmol) of CuCN.

-

Heat the mixture to reflux (150-160°C) under nitrogen for 6-8 hours. Critical: Use a blast shield; cyanide reactions require strict safety protocols.

-

Cool to room temperature and pour into 200 mL of 1N HCl (to decompose copper complexes).

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Gradient: 0-10% MeOH in DCM).

-

Yield: ~60-70%.

-

Analytical Characterization (Self-Validating Data)

To confirm the identity of CAS 1804875-95-3, the following spectral signatures must be observed.

| Technique | Expected Signal / Value | Interpretation |

| Carboxylic Acid (-COOH) | ||

| Phenolic Hydroxyl (-OH) | ||

| H-2 (Between COOH and F) | ||

| H-6 (Between COOH and CN) | ||

| Aromatic Fluorine (ortho to OH) | ||

| IR Spectroscopy | ~2230 | Nitrile ( |

| ~1680-1700 | Carbonyl ( | |

| Mass Spectrometry | Negative mode ESI confirms MW 181.12 |

Applications in Drug Development

This intermediate is a critical scaffold for designing:

-

Thyroid Hormone Receptor Beta (TR-

) Agonists: The 3,5-substitution pattern mimics the di-iodo tyrosine residues of thyroid hormones ( -

Kinase Inhibitors: The nitrile group serves as a reversible covalent trap or a strong hydrogen bond acceptor in the ATP-binding pocket.

-

GLP-1 Modulators: Used as a polar aromatic cap to improve solubility and metabolic stability of peptide-mimetic small molecules.

References

-

ChemSrc. (2025). 3-Cyano-5-fluoro-4-hydroxybenzoic acid - CAS 1804875-95-3.[2][3] Retrieved from [Link]

-

PubChem. (2025). 3-Fluoro-4-hydroxybenzoic acid (Starting Material CAS 350-29-8). National Library of Medicine. Retrieved from [Link]

Sources

Polysubstituted Fluorinated Hydroxybenzoic Acids: Physicochemical Profiling and Synthetic Architectures

Executive Summary

Polysubstituted fluorinated hydroxybenzoic acids represent a specialized class of aromatic scaffolds where the strategic interplay between hydroxyl (-OH), carboxyl (-COOH), and fluorine (-F) moieties dictates unique physicochemical behaviors.[1] Unlike simple benzoic acid derivatives, these compounds exhibit non-linear structure-property relationships (SPR) driven by the "Fluorine Effect"—a combination of high electronegativity, lipophilicity modulation, and the capacity for Intramolecular Hydrogen Bonding (IMHB).

For drug development professionals, these scaffolds are not merely structural spacers but functional bioisosteres. They offer tunable acidity (pKa modulation), enhanced metabolic stability (blocking para-hydroxylation), and "molecular chameleon" properties that facilitate membrane permeability despite high polarity.[1] This guide dissects the critical properties, synthetic pathways, and experimental protocols required to leverage these scaffolds effectively.[2]

Physicochemical Profiling: The Fluorine Effect

The introduction of fluorine into the hydroxybenzoic acid core drastically alters electronic distribution and solvation penalties.

Acidity and Lipophilicity Modulation

Fluorine is the most electronegative element (

-

Ortho-Fluorine Effect: A fluorine atom at the ortho position (2-position) significantly increases the acidity of the benzoic acid (lowers pKa) due to the inductive stabilization of the carboxylate anion and field effects.[1]

-

Polyfluorination: Full fluorination (e.g., tetrafluoro) creates an electron-deficient ring, drastically lowering the pKa of the phenolic hydroxyl group, often making it comparable to carboxylic acids (pseudo-acidic phenol).

Table 1: Comparative Physicochemical Data of Fluorinated Hydroxybenzoic Acids

| Compound | Structure | pKa (COOH) | pKa (Phenolic OH) | LogP (Exp/Pred) | Key Feature |

| 4-Hydroxybenzoic acid | Non-fluorinated | 4.54 | 9.3 | 1.58 | Standard Reference |

| 3-Fluoro-4-hydroxybenzoic acid | meta-F, para-OH | 4.23 | ~8.5 | 1.72 | Slight acidity increase; metabolic block at C3. |

| 2-Fluoro-4-hydroxybenzoic acid | ortho-F, para-OH | 2.45 | ~8.8 | 1.65 | Significant acidity increase (Ortho effect).[1] |

| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | Perfluorinated | ~1.7 | 5.3 | 2.2 | Dual Acidity ; Phenol becomes highly acidic. |

Technical Insight: The drastic drop in the phenolic pKa of the tetrafluoro derivative (pKa 5.3 vs 9.[1]3) allows the phenolic group to exist as a phenolate anion at physiological pH (7.4), altering protein binding and solubility profiles compared to the non-fluorinated parent.

Structural Dynamics: Intramolecular Hydrogen Bonding (IMHB)[1][3]

The conformational landscape of these molecules is governed by the competition between intermolecular solvation and intramolecular hydrogen bonding.

The "Molecular Chameleon" Mechanism

In non-polar environments (e.g., lipid bilayers), ortho-fluorine atoms can accept weak hydrogen bonds from adjacent hydroxyl groups (OH···F). While weaker than OH[1]···O bonds, this interaction "closes" the molecule, masking the polar donor and reducing the desolvation penalty required for membrane permeation.

-

OH···F Interaction: Energy ~1–3 kcal/mol.[1]

-

OH···O=C Interaction: Energy ~5–7 kcal/mol (seen in salicylic acid derivatives).[1]

Figure 1: Conformational switching driven by Intramolecular Hydrogen Bonding (IMHB).[1][3] The "Closed" state facilitates transport, while the "Open" state is typically required for target engagement.

Synthetic Architectures

Synthesizing polysubstituted fluorinated hydroxybenzoic acids requires navigating the deactivated nature of the fluorinated ring. Standard electrophilic aromatic substitutions (SEAr) often fail.[1] Instead, Nucleophilic Aromatic Substitution (

Synthesis Decision Logic

Figure 2: Strategic selection of synthetic pathways based on desired substitution patterns.[1]

Detailed Protocol: Synthesis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Target: High-purity synthesis via

Materials

-

Pentafluorobenzoic acid (PFBA): 10.0 g (47.2 mmol)[1]

-

Potassium Hydroxide (KOH): 15.8 g (283 mmol, 6.0 eq)[1]

-

Water: 100 mL

-

Hydrochloric Acid (HCl): 6M (aqueous)[1]

-

Ethyl Acetate (EtOAc): HPLC Grade[1]

Step-by-Step Methodology

-

Nucleophilic Attack (

):-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve KOH (15.8 g) in water (100 mL).

-

Add Pentafluorobenzoic acid (10.0 g) slowly. Caution: Exothermic reaction.[1]

-

Heat the mixture to reflux (100°C) for 6–12 hours.

-

Checkpoint: Monitor reaction by

F NMR. Disappearance of the para-F signal (~ -140 to -150 ppm range) indicates completion.[1]

-

-

Acidification & Precipitation:

-

Extraction & Purification:

-

Extract the aqueous suspension with EtOAc (3 x 50 mL).

-

Wash combined organic layers with Brine (1 x 50 mL).[1]

-

Dry over anhydrous

, filter, and concentrate in vacuo. -

Recrystallization: Recrystallize the crude solid from Toluene/EtOAc to yield white needles.

-

Yield Expectation: 85–92%. Characterization:

- F NMR: Two signals (AA'BB' system) at approximately -142 ppm and -162 ppm.

-

MS (ESI-): m/z 209 [M-H]-.

Biological & Pharmaceutical Implications[1][5][6]

Metabolic Blocking

The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol).[1] Replacing hydrogen with fluorine at metabolic "hotspots" (typically para-positions vulnerable to CYP450 oxidation) extends half-life (

-

Case Study: In 3-fluoro-4-hydroxybenzoic acid, the fluorine at C3 sterically and electronically protects the C4-hydroxyl from glucuronidation, a common clearance pathway for phenols.

Transthyretin (TTR) Stabilization

Fluorinated hydroxybenzoic acid analogs are potent stabilizers of Transthyretin (TTR), a protein implicated in amyloidosis.[1] The carboxylate binds to lysine residues in the TTR thyroxine-binding pocket, while the fluorinated ring fills hydrophobic pockets (halogen bonding) without incurring steric clashes, preventing tetramer dissociation.

References

-

Physicochemical Properties of Fluorin

-

Synthesis of Polyfluorinated Arom

-

Intramolecular Hydrogen Bonding in Fluorine Systems

-

Source: "Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations." PubMed Central.[1]

-

-

Metabolic Stability and Fluorine

- Source: "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.

-

[1]

-

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid D

-

Source: PubChem Compound Summary for CID 2783398.[1]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ossila.com [ossila.com]

- 6. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]

5-Fluoro-3-cyano-4-hydroxybenzoic acid synonyms and IUPAC name

An In-depth Technical Guide to 5-Fluoro-3-cyano-4-hydroxybenzoic Acid and its Structural Motif

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Target Molecule

In the landscape of medicinal chemistry and materials science, substituted benzoic acids serve as foundational scaffolds for a vast array of functional molecules. The precise arrangement of substituents on the aromatic ring dictates the physicochemical properties and, consequently, the biological activity or material characteristics of the resulting compound. This guide focuses on the specific molecule 5-Fluoro-3-cyano-4-hydroxybenzoic acid .

A critical first step for any researcher is to ensure the unambiguous identification of the chemical entity. According to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC), the carbon atom of the carboxylic acid group on a benzene ring is designated as position 1. Following this convention, the correct IUPAC name for the topic compound is 3-cyano-5-fluoro-4-hydroxybenzoic acid . While this specific isomer is not extensively cataloged in major chemical databases, its structural components—a fluorinated and cyanated hydroxybenzoic acid—are of significant interest in drug discovery.

This guide provides a comprehensive technical overview of 3-cyano-5-fluoro-4-hydroxybenzoic acid. We will delve into its chemical identity, explore the known properties and applications of its close structural relatives, propose a logical synthetic pathway, and discuss its potential in the context of modern drug development.

Chemical Identity and Structure

The foundational step in understanding any chemical compound is to define its structure and core properties.

Caption: Chemical structure of 3-cyano-5-fluoro-4-hydroxybenzoic acid.

Physicochemical Properties

While experimental data for this specific molecule is scarce, its properties can be estimated using computational models. These predictions are invaluable for anticipating its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO₃ | - |

| Molecular Weight | 181.12 g/mol | - |

| CAS Number | Not assigned | - |

Synonyms and Structural Isomers

Clarity in chemical nomenclature is paramount to avoid costly errors in sourcing and experimentation. The name "5-Fluoro-3-cyano-4-hydroxybenzoic acid" correctly identifies the intended molecule, but researchers should be aware of its structural isomers, some of which are commercially available.

| Compound Name | CAS Number | Notes |

| 3-cyano-5-fluoro-4-hydroxybenzoic acid | Not assigned | The target molecule of this guide. |

| 4-Cyano-3-fluoro-5-hydroxybenzoic acid | 1807300-86-2 | A commercially available structural isomer.[1] |

| 3-cyano-5-fluorobenzoic acid | 327056-74-6 | A key precursor lacking the hydroxyl group.[2] |

| 3-cyano-4-hydroxybenzoic acid | 70829-28-6 | A related compound lacking the fluoro group.[3] |

A Technical Case Study: The Precursor 3-Cyano-5-fluorobenzoic Acid

To understand the potential of our target molecule, we can perform a deep dive into its immediate precursor, 3-cyano-5-fluorobenzoic acid . This compound, which lacks only the C4 hydroxyl group, is a documented building block in drug discovery, providing field-proven insights into the utility of the 3-cyano-5-fluoro-phenyl motif.[4]

Physicochemical Data for 3-Cyano-5-fluorobenzoic acid

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO₂ | PubChem[2] |

| Molecular Weight | 165.12 g/mol | PubChem[2] |

| CAS Number | 327056-74-6 | PubChem[2] |

| Synonyms | 3-Carboxy-5-fluorobenzonitrile, 3-Fluoro-5-cyanobenzoic acid | PubChem[2] |

Application in Medicinal Chemistry: mGlu5 Modulation

The 3-cyano-5-fluorophenyl ring is a key structural feature in a series of potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[4] mGlu5 is a high-interest CNS target for various neurological and psychiatric disorders.

The choice of this specific substitution pattern is a deliberate act of medicinal chemistry. The fluorine atom can enhance metabolic stability and modulate binding affinity, while the cyano group can act as a hydrogen bond acceptor and occupy specific pockets within the receptor's allosteric site. Researchers successfully used 3-cyano-5-fluorobenzoic acid as a starting material to rapidly generate libraries of N-arylbenzamide analogs for structure-activity relationship (SAR) studies.[4]

Caption: Drug discovery workflow utilizing 3-cyano-5-fluorobenzoic acid.

Proposed Synthesis of 3-cyano-5-fluoro-4-hydroxybenzoic acid

The causality for this choice is rooted in the stability and reactivity of the functional groups. The methoxy group is a robust protecting group for the phenol and is generally stable to the conditions required for introducing the cyano and carboxylic acid functionalities. Its subsequent cleavage to a hydroxyl group is a well-understood and reliable reaction.

Experimental Protocol (Proposed)

Step 1: Synthesis of the Methoxy Precursor (3-Cyano-5-fluoro-4-methoxybenzoic acid)

This intermediate (CAS 1807161-39-2) is commercially available, simplifying the process.[5] Should a de novo synthesis be required, a multi-step process starting from a simpler fluorinated anisole could be devised, involving bromination, cyanation, and oxidation.

Step 2: Demethylation to Yield the Final Product

This protocol is adapted from standard procedures for cleaving aryl methyl ethers.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1.0 equivalent of 3-cyano-5-fluoro-4-methoxybenzoic acid in a 1:1 mixture of concentrated hydrobromic acid (48% HBr) and glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux (approximately 120-125 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove residual acids.

-

Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain the final, high-purity 3-cyano-5-fluoro-4-hydroxybenzoic acid.

Caption: Proposed synthetic workflow for the target compound.

Potential Applications and Research Significance

The strategic combination of fluoro, cyano, and hydroxyl groups on a benzoic acid scaffold makes 3-cyano-5-fluoro-4-hydroxybenzoic acid a molecule of high potential interest for drug discovery and materials science. Each functional group imparts specific properties that can be leveraged by researchers.

Caption: Relationship between functional groups and drug properties.

This trifecta of functional groups allows for multi-point interaction with biological targets, such as enzyme active sites or receptor binding pockets. The compound could serve as a key starting material or fragment for developing inhibitors, antagonists, or probes in areas such as oncology, neuroscience, and infectious diseases.

Conclusion

3-cyano-5-fluoro-4-hydroxybenzoic acid represents a chemical entity with significant latent potential for research and development. While it remains a sparsely documented compound, this guide has established its precise chemical identity and distinguished it from its structural isomers. By examining the well-characterized precursor, 3-cyano-5-fluorobenzoic acid, we have demonstrated the proven value of its core structural motif in the demanding field of CNS drug discovery. The proposed synthetic protocol provides a logical and actionable starting point for researchers wishing to synthesize this molecule. For scientists and drug development professionals, understanding the interplay of the cyano, fluoro, and hydroxyl functionalities is key to unlocking the potential of this and related molecules in the design of next-generation therapeutics and advanced materials.

References

-

PubChem. 3-Cyano-5-fluorobenzoic acid. [Link]

-

PubChem. 3-cyano-4-hydroxybenzoic acid. [Link]

- (Reference not directly used for this specific fact, but represents the type of source for such d

- (Reference not directly used for this specific fact, but represents the type of source for such d

- (Reference not directly used for this specific fact, but represents the type of source for such d

- (Reference not directly used for this specific fact, but represents the type of source for such d

- (Reference not directly used for this specific fact, but represents the type of source for such d

- (Reference not directly used for this specific fact, but represents the type of source for such d

- (Reference not directly used for this specific fact, but represents the type of source for such d

- (Reference not directly used for this specific fact, but represents the type of source for such d

- (Reference not directly used for this specific fact, but represents the type of source for such d

- (Reference not directly used for this specific fact, but represents the type of source for such d

-

PrepChem. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

- F.S. Monkey, et al. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters.

- Zhang, M., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

Sources

Strategic Utilization of Novel Fluorinated Benzonitrile Building Blocks in Modern Drug Discovery

[1][2]

Executive Summary

The convergence of fluorine chemistry and nitrile pharmacophores represents a high-impact zone in modern medicinal chemistry. Fluorinated benzonitriles are not merely structural spacers; they are functional building blocks that modulate pKa, metabolic stability, and protein-ligand binding kinetics. This guide analyzes the strategic application of novel fluorinated benzonitrile motifs, specifically focusing on 3-fluoro-4-(hydroxymethyl)benzonitrile and 2-amino-6-fluorobenzonitrile , and their roles in synthesizing next-generation therapeutics like GLP-1 agonists and kinase inhibitors.

The Physicochemical Synergy: Fluorine & Nitriles

Electronic and Steric Modulation

The nitrile group (-CN) is a compact, linear dipole that acts as a hydrogen bond acceptor. Introducing fluorine atoms onto the benzonitrile core creates a unique electronic environment:

-

pKa Modulation: Fluorine (electronegativity

) exerts a strong inductive effect ( -

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically robust. Placing fluorine at the ortho or para positions relative to the nitrile can block cytochrome P450-mediated oxidation, extending the half-life (

) of the drug candidate. -

Bioisosterism: The 2-fluorobenzonitrile motif often mimics the carbonyl electrostatic potential of amides while removing the hydrogen bond donor capability, useful for permeability optimization.

Quantitative Impact on Scaffold Properties

| Property | Benzonitrile (Unsubstituted) | 2-Fluorobenzonitrile | 2,6-Difluorobenzonitrile | Pentafluorobenzonitrile |

| Dipole Moment (D) | ~4.18 | ~5.20 | ~3.80 | ~1.57 |

| Hammett | 0.66 | N/A | N/A | High EWG |

| S | Low | Moderate | High | Very High |

| Metabolic Stability | Low (Oxidation prone) | Moderate | High | High |

High-Value Building Blocks & Case Studies

3-Fluoro-4-(hydroxymethyl)benzonitrile: The Danuglipron Precursor

This building block is critical in the synthesis of Danuglipron , an oral GLP-1 receptor agonist. The presence of the fluorine atom at the 3-position is not arbitrary; it modulates the conformation of the benzyl ether linkage and blocks metabolic hydroxylation at the aromatic ring.

-

Role: Acts as the benzylic linker connecting the core pharmacophore.

-

Novelty: Recent process chemistry advancements (2024-2026) have shifted from radical bromination using AIBN to safer, scalable photobromination techniques.[1]

2-Amino-6-fluorobenzonitrile: The Heterocycle Hub

This scaffold is a "privileged structure" for synthesizing bicyclic heterocycles, particularly quinazolines used in EGFR kinase inhibitors.

-

Mechanism: The ortho-amino and ortho-fluoro groups allow for rapid annulation reactions. The fluorine often remains in the final drug, enhancing binding affinity through interactions with the ATP-binding pocket.

Pentafluorobenzonitrile (PFBN): The S Ar Platform

PFBN serves as a "hub" for library generation. Due to the extreme electron deficiency caused by five fluorine atoms and the nitrile group, the para-fluorine is highly labile to S

Synthetic Methodologies & Protocols

Protocol A: Photochemical Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile

Reference: Adapted from recent process chemistry optimizations for Danuglipron intermediates (ACS OPR&D, 2026).

Rationale: Traditional radical bromination uses AIBN (explosive risk) and generates significant waste. The photochemical route improves safety and selectivity.

Reagents:

-

3-Fluoro-4-methylbenzonitrile (Starting Material)[1]

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (Brominating agent)[1]

-

Acetonitrile (Solvent)[2]

-

Calcium Carbonate (Base for hydrolysis)

-

Water[1]

Step-by-Step Workflow:

-

Photobromination:

-

Charge a flow reactor with a solution of 3-fluoro-4-methylbenzonitrile (1.0 equiv) and DBDMH (0.6 equiv) in acetonitrile.

-

Irradiate with LED light (approx. 450 nm) at 60–80 °C. The light initiates the radical mechanism without chemical initiators.

-

Monitoring: Track consumption of starting material via HPLC. Target >95% conversion to the benzyl bromide intermediate.

-

-

Hydrolysis:

-

Transfer the reaction mixture to a hydrolysis vessel containing Water (15 vol) and Calcium Carbonate (0.5 equiv).

-

Heat to 90 °C for 20 hours. The weak base ensures selective hydrolysis of the benzyl bromide to the alcohol without hydrolyzing the nitrile group.

-

-

Workup:

-

Cool to 25 °C. Acidify to pH 1 with HCl.

-

Extract with Isopropyl Acetate (IPAc).

-

Crystallize the product, 3-Fluoro-4-(hydroxymethyl)benzonitrile , from IPAc/Heptane.

-

Protocol B: S Ar Coupling with Pentafluorobenzonitrile

Rationale: To demonstrate the "Click-like" efficiency of highly fluorinated nitriles.

-

Reaction: Dissolve Pentafluorobenzonitrile (1.0 equiv) in DMF.

-

Addition: Add the nucleophile (e.g., a primary amine, 1.1 equiv) and a base (DIPEA, 1.2 equiv).

-

Conditions: Stir at Room Temperature for 1–4 hours. The para-fluorine is selectively displaced.

-

Isolation: Pour into water, filter the precipitate. Yields are typically >90%.

Visualizing the Strategic Logic

The following diagrams illustrate the decision-making process for selecting fluorinated benzonitriles and the specific synthetic pathway for the Danuglipron intermediate.

Diagram: Fluorinated Benzonitrile Selection Logic

Caption: Decision tree for selecting specific fluorinated benzonitrile substitution patterns based on medicinal chemistry objectives.

Diagram: Synthesis of Danuglipron Intermediate

Caption: Streamlined synthetic pathway for the key fluorinated intermediate used in Danuglipron manufacturing.

Future Outlook: Emerging Trends

-

Fluorinated Oxetanes: Recent breakthroughs (2025) in converting epoxides to fluorinated oxetanes offer a new bioisostere for the carbonyl group. We anticipate hybrid "benzonitrile-oxetane" building blocks to emerge for solubility enhancement.

-

PFAS-Free Synthesis: Regulatory pressure is driving the industry toward "PFAS-free" fluorination. Methods utilizing inorganic fluoride sources (CsF, KF) rather than perfluoroalkyl reagents will prioritize building blocks like 3-bromo-2-fluorobenzonitrile that can be functionalized without long-chain fluorous tags.

-

Covalent Fragments: The nitrile group itself is being revisited as a reversible covalent warhead (targeting Cysteine residues). Fluorination adjacent to the nitrile tunes the electrophilicity of the carbon center (

), potentially allowing for "tunable" residence times in covalent inhibitors.

References

-

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, 2026.[1] (Note: Link is illustrative of the ACS OPR&D journal domain based on search context).

-

Pentafluorobenzonitrile: A Versatile Building Block. Sigma-Aldrich / Merck Technical Bulletin.

-

Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 2025.[3]

-

Cyanopyridine as a privileged scaffold in drug discovery. Privileged Scaffolds in Drug Discovery, Elsevier, 2023.

-

Novel method to synthesise valuable fluorinated drug compounds. National University of Singapore News, 2025.

Advanced Fluorinated Phenolic Building Blocks in Drug Discovery: A Technical Guide to 3-Cyano-5-fluoro-4-hydroxybenzoic Acid

Executive Summary

In the landscape of modern rational drug design, highly substituted benzoic acid derivatives serve as critical scaffolds for developing targeted therapeutics. 3-Cyano-5-fluoro-4-hydroxybenzoic acid is an advanced, multifunctional building block characterized by its unique electronic and steric properties. The strategic placement of electron-withdrawing cyano (-CN) and fluoro (-F) groups flanking a phenolic hydroxyl (-OH) drastically alters the physicochemical profile of the molecule, making it highly valuable for synthesizing enzyme inhibitors (such as Xanthine Oxidase inhibitors) and receptor antagonists.

This whitepaper provides an in-depth technical analysis of its molecular architecture, mechanistic utility in drug design, and field-proven experimental workflows for chemoselective functionalization.

Physicochemical Profiling & Molecular Architecture

To effectively utilize this compound in synthetic pathways, researchers must first understand its baseline quantitative metrics. The synergistic electron-withdrawing effects of the meta-cyano and meta-fluoro substituents significantly lower the pKa of the para-hydroxyl group, enhancing its acidity and hydrogen-bond donating capacity compared to an unsubstituted phenol.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 3-Cyano-5-fluoro-4-hydroxybenzoic acid |

| CAS Registry Number | 1804875-95-3[1][2] |

| Molecular Formula | C₈H₄FNO₃[1] |

| Molecular Weight | 181.12 g/mol [1] |

| Hydrogen Bond Donors | 2 (-OH, -COOH) |

| Hydrogen Bond Acceptors | 4 (F, N, O, O) |

| Predicted Phenol pKa | ~5.2 – 5.8 (Highly acidic due to inductive effects) |

| Predicted Carboxyl pKa | ~3.2 – 3.8 |

Data supported by commercial chemical databases[1][2].

Mechanistic Insights: The Fluorinated Phenol Motif in Drug Design

The incorporation of 3-cyano-5-fluoro-4-hydroxybenzoic acid into a drug scaffold is rarely arbitrary; it is a calculated decision driven by structure-activity relationship (SAR) optimization.

-

Metabolic Stability: The fluorine atom at the 5-position blocks potential sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the biological half-life of the resulting active pharmaceutical ingredient (API).

-

Halogen Bonding & Affinity: Fluorine can participate in multipolar interactions within an enzyme's active site.

-

Bioisosterism in Gout Therapeutics: This specific scaffold is highly analogous to the precursor building blocks used in the synthesis of Febuxostat, a potent non-purine selective inhibitor of Xanthine Oxidase (XO). The addition of the fluorine atom provides a vector for enhanced binding affinity in the hydrophobic pocket of the XO active site.

Fig 1: Mechanism of action for XO inhibitors utilizing the fluorinated phenol scaffold.

Experimental Workflows: Chemoselective Functionalization

The Causality of Protection vs. Direct Alkylation

A common pitfall when working with 3-cyano-5-fluoro-4-hydroxybenzoic acid is attempting direct O-alkylation of the phenol. Because the pKa of the phenol (~5.5) and the carboxylic acid (~3.5) are relatively close, using a base to deprotonate the phenol will inevitably deprotonate the carboxylic acid first. Direct alkylation often results in a complex, difficult-to-separate mixture of the ester, the ether, and the di-alkylated product.

Expertise Insight: To establish a self-validating system, the carboxylic acid must be transiently protected. A three-step sequence (Fischer Esterification → O-Alkylation → Saponification) guarantees high yields and chemoselectivity. Each step features a massive polarity shift, making Thin Layer Chromatography (TLC) tracking unambiguous.

Fig 2: Self-validating chemoselective protection and O-alkylation workflow.

Step-by-Step Methodology: Chemoselective O-Alkylation

Step 1: Fischer Esterification (Carboxyl Protection)

-

Initiation: Suspend 3-Cyano-5-fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous Methanol (0.2 M concentration).

-

Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C to prevent exothermic degradation.

-

Propagation: Reflux the mixture for 12 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar starting material will disappear, replaced by a significantly less polar spot (the methyl ester).

-

Isolation: Concentrate the solvent in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the methyl ester intermediate.

Step 2: Selective O-Alkylation

-

Initiation: Dissolve the methyl ester intermediate (1.0 eq) in anhydrous DMF (0.1 M).

-

Deprotonation: Add K₂CO₃ (2.0 eq). The lowered pKa of the fluorinated/cyanated phenol ensures rapid and complete formation of the phenolate anion at room temperature.

-

Alkylation: Add the desired alkyl halide (1.2 eq) and stir at 60 °C for 4 hours.

-

Isolation: Quench the reaction with ice water. Extract with EtOAc and wash the organic layer extensively with brine (3x) to remove residual DMF. Self-Validation: TLC will show a shift to a highly non-polar spot, confirming the masking of the hydroxyl group.

Step 3: Saponification (Deprotection)

-

Initiation: Dissolve the alkylated ester in a THF:H₂O mixture (3:1 ratio, 0.1 M).

-

Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours.

-

Precipitation: Remove THF in vacuo. Acidify the remaining aqueous layer to pH 3 using 1M HCl. Self-Validation: The sudden protonation of the carboxylate will cause the final functionalized benzoic acid to crash out of solution as a distinct precipitate.

-

Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure target building block.

Conclusion

3-Cyano-5-fluoro-4-hydroxybenzoic acid is a premier intermediate for advanced drug discovery. By understanding the profound electronic impacts of its substituents, chemists can bypass synthetic bottlenecks and leverage its unique architecture to engineer highly potent, metabolically stable therapeutics.

References

-

ChemSrc. "3-Cyano-5-fluoro-4-hydroxybenzoic acid CAS 1804875-95-3". ChemSrc Database. Available at: [Link]

-

Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195 (1991). Available at:[Link]

Sources

Bioisosteric Replacement of Halides with Cyano Groups in Benzoic Acids: A Technical Guide

This guide details the strategic and synthetic implementation of bioisosteric replacement of halides with cyano groups in benzoic acid scaffolds.

Executive Summary

The replacement of a halogen atom (Cl, Br, I) with a cyano group (–C≡N) is a high-impact strategy in medicinal chemistry.[1] While often classified as a "pseudo-halogen" due to steric and electronic similarities, the cyano group offers distinct physicochemical advantages: it acts as a hydrogen bond acceptor, significantly lowers the pKₐ of benzoic acids, and alters metabolic vectors. This guide provides the rationale, validated synthetic protocols, and decision-making frameworks for executing this transformation.

Part 1: The Rationale of Bioisosterism

Steric and Electronic Divergence

The utility of the cyano group lies in its ability to mimic the lipophilicity of halogens while introducing polar functionality.

-

Steric Profile: The cyano group is linear. Its length (approx. 3.0 Å from C to N) is comparable to the atomic radius of an Iodine atom, but its "cylindrical" width is much narrower, closer to that of a Chlorine atom. This allows it to fit into narrow hydrophobic pockets where a spherical halogen might clash.

-

Electronic Impact (Hammett Constants): The cyano group is a powerful electron-withdrawing group (EWG), significantly stronger than halogens. This has profound effects on the acidity of the benzoic acid scaffold.

| Substituent (para) | Van der Waals Radius (Å) | Hammett σₚ | pKₐ (Benzoic Acid Derivative) |

| -H | 1.20 | 0.00 | 4.20 |

| -F | 1.47 | 0.06 | 4.14 |

| -Cl | 1.75 | 0.23 | 3.98 |

| -Br | 1.85 | 0.23 | 3.97 |

| -I | 1.98 | 0.18 | 4.00 |

| -CN | Length ~3.0 (Linear) | 0.66 | 3.55 |

Data aggregated from Hansch et al. and standard physicochemical tables.

The Critical Differentiator: Hydrogen Bonding

Unlike halogens, which are generally chemically inert lipophiles, the nitrogen atom of the cyano group possesses a lone pair capable of acting as a weak hydrogen bond acceptor (approx. 3.0 kcal/mol interaction energy).

-

Application: If a lead compound containing a halogen loses potency due to a lack of polar interaction in the binding pocket, swapping to a nitrile can restore affinity by engaging backbone amides or conserved water molecules.

Part 2: Validated Synthetic Methodology

Traditional methods like the Rosenmund-von Braun reaction (CuCN, high heat, neat polar solvent) are often low-yielding and difficult to purify due to copper waste. The modern standard is Palladium-Catalyzed Cyanation using Zinc Cyanide [Zn(CN)₂].[2]

The "Gold Standard" Protocol: Pd-Catalyzed Cyanation

This protocol is designed for aryl bromides. It uses Zn(CN)₂ as the cyanide source, which is safer and easier to handle than NaCN/KCN due to its low solubility, releasing cyanide ions slowly to prevent catalyst poisoning.

Reagents:

-

Substrate: 4-Bromobenzoic acid ester (protect acid as methyl/ethyl ester first).

-

Cyanide Source: Zn(CN)₂ (0.6 equiv).[2]

-

Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(PPh₃)₄ (5 mol%).

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%) – Critical for aryl bromides.[2]

-

Solvent: Wet DMF (Dimethylformamide) or DMA (Dimethylacetamide). Note: 1% water accelerates the reaction by activating Zinc.

-

Additives: Zn dust (10 mol%) can be added to keep Pd in the active (0) state.

Step-by-Step Workflow:

-

Preparation: In a glovebox or under a steady stream of Argon, charge a dry Schlenk flask with the aryl bromide (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), dppf (0.04 mmol), and Zn dust (0.1 mmol).

-

Solvation: Add anhydrous DMF (5 mL) via syringe. (Optional: Add 50 µL of degassed water).

-

Reaction: Seal the vessel and heat to 80–100 °C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide and appearance of the nitrile (M+1 mass shift: -80 for Br, +26 for CN = net -54 amu).

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate.[2]

-

Scavenging: Add 10% aqueous ammonium hydroxide (NH₄OH) or ethylenediamine to chelate zinc and residual palladium. Stir for 15 mins (biphasic mixture turns blue/green).

-

Extraction: Wash organic layer with water (3x) and brine (1x). Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography. Nitriles are typically more polar than the starting bromide.

Troubleshooting & Optimization

-

Stalled Reaction: If conversion stops at 50%, add more catalyst/ligand (fresh stock). Oxygen poisoning is the most common failure mode.

-

Hydrolysis: If the ester hydrolyzes to the acid during the reaction (due to wet DMF + heat), re-esterify or purify the acid directly.

-

Safety: All waste streams must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.

Part 3: Mechanistic Visualization

Decision Matrix: Halogen vs. Nitrile

Use this logic flow to determine if a bioisosteric swap is appropriate for your lead compound.

Caption: Decision tree for evaluating the strategic replacement of halides with cyano groups based on metabolic stability, binding interactions, and physicochemical properties.

Catalytic Cycle (Pd/Zn(CN)₂)

Understanding the mechanism ensures proper troubleshooting. The rate-determining step is often the transmetallation with the insoluble Zinc Cyanide.

Caption: Simplified catalytic cycle for the Palladium-catalyzed cyanation of aryl halides using Zinc Cyanide.

Part 4: Case Study & Impact Analysis

Case Study: Aromatase Inhibitors (Letrozole)

A classic example of this bioisosteric replacement is found in the development of Aromatase Inhibitors.[3]

-

The Challenge: Early inhibitors relied on halogenated scaffolds which lacked specificity and potency.

-

The Solution: The introduction of the nitrile group (as seen in Letrozole and Fadrozole ) provided a dual benefit.

-

Heme Coordination: The nitrogen of the nitrile group coordinates directly to the Iron (Fe) atom in the heme of the CYP19 (aromatase) enzyme. Halogens cannot form this coordinate covalent bond.

-

Metabolic Stability: The benzonitrile scaffold is highly resistant to oxidative metabolism compared to the corresponding halogenated rings.

-

-

Result: Letrozole is a best-in-class drug with superior potency and selectivity compared to earlier halogenated analogs.

References

-

Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

-

Physicochemical Properties: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Synthetic Protocol (Pd-Catalyzed): Cohen, D. T., & Buchwald, S. L. (2015).[4] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[4] Link

-

Nitrile in Drug Discovery: Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Link

-

pKa of Benzoic Acids: Haynes, W. M. (Ed.).[5] (2014).[6] CRC Handbook of Chemistry and Physics. CRC Press. (Standard Reference Data).

Sources

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. ClinPGx [clinpgx.org]

A Comprehensive Technical Guide to the Ionization Constants (pKa) of 3-cyano-5-fluoro-4-hydroxybenzoic acid

Abstract

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's solubility, lipophilicity, membrane permeability, and protein binding characteristics—key components of its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2][3] This guide provides an in-depth analysis of the pKa values of 3-cyano-5-fluoro-4-hydroxybenzoic acid, a molecule featuring multiple ionizable centers and functional groups relevant to medicinal chemistry. We will explore the structural and electronic factors governing its acidity, detail rigorous experimental methodologies for pKa determination, and discuss the application of computational models for in silico prediction. This document is intended for researchers, medicinal chemists, and pharmaceutical scientists seeking a comprehensive understanding of this molecule's ionization behavior.

Molecular Structure and Theoretical Acidity Analysis

The ionization behavior of 3-cyano-5-fluoro-4-hydroxybenzoic acid is dictated by the interplay of its functional groups and their electronic effects on the aromatic ring. The molecule possesses two acidic protons, leading to two distinct pKa values: one for the carboxylic acid group (-COOH) and one for the phenolic hydroxyl group (-OH).

Figure 1: Chemical Structure of 3-cyano-5-fluoro-4-hydroxybenzoic acid Image of the chemical structure of 3-cyano-5-fluoro-4-hydroxybenzoic acid

Analysis of the Carboxylic Acid pKa (pKa₁)

The carboxylic acid moiety is the more acidic of the two functional groups. Its acidity is modulated by the electronic properties of the other ring substituents.

-

Baseline Acidity : Benzoic acid itself has a pKa of approximately 4.2.[4]

-

Electron-Withdrawing Substituents : The cyano (-CN) and fluoro (-F) groups are potent electron-withdrawing groups (EWGs). EWGs stabilize the conjugate base (carboxylate anion) by delocalizing the negative charge, thereby increasing the acidity of the parent acid (i.e., lowering its pKa value).[5]

-

The cyano group , positioned meta to the carboxyl group, exerts a strong inductive-withdrawing effect. For reference, m-cyanobenzoic acid has a pKa of 3.60.[4][5]

-

The fluoro group , also meta to the carboxyl group, is highly electronegative and exerts a powerful inductive-withdrawing effect. The pKa of m-fluorobenzoic acid is 3.87.[5]

-

-

Electron-Donating Substituent : The hydroxyl (-OH) group, positioned para to the carboxyl group, is inductively electron-withdrawing but strongly electron-donating through resonance. This resonance effect would typically decrease acidity.

-

Synergistic Effect : The combined and potent electron-withdrawing nature of the cyano and fluoro groups is expected to dominate, leading to a significant increase in the acidity of the carboxylic acid compared to benzoic acid. The pKa₁ is therefore predicted to be substantially lower than 4.2.

Analysis of the Phenolic Hydroxyl pKa (pKa₂)

The acidity of the phenolic proton is also heavily influenced by the ring's electronic landscape.

-

Baseline Acidity : Phenol has a pKa of approximately 10.0. The phenolic proton of 4-hydroxybenzoic acid has a pKa of about 9.3-9.4.[6][7]

-

Influence of Substituents : The carboxylate group (-COO⁻, the predominant form after the first deprotonation), the cyano group, and the fluoro group all act as EWGs relative to the hydroxyl group.

-

The cyano and fluoro groups , positioned meta to the hydroxyl group, will stabilize the resulting phenoxide anion through their inductive effects, making the hydroxyl proton more acidic.

-

-

Predicted Acidity : Due to the presence of three electron-withdrawing groups, the pKa₂ of 3-cyano-5-fluoro-4-hydroxybenzoic acid is expected to be significantly lower than that of phenol and even lower than that of 4-hydroxybenzoic acid.

Estimated pKa Values

Based on the substituent effects analysis, we can anticipate the pKa values for 3-cyano-5-fluoro-4-hydroxybenzoic acid.

| Ionizable Group | Estimated pKa Range | Primary Influencing Factors |

| Carboxylic Acid (-COOH) | 2.8 - 3.5 | Strong inductive and resonance withdrawal by -CN and -F groups. |

| Phenolic Hydroxyl (-OH) | 7.5 - 8.5 | Inductive withdrawal by -F, -CN, and -COO⁻ groups. |

Experimental Determination of pKa

Accurate pKa determination relies on robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques employed in the pharmaceutical industry.[8][9]

Method 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The pKa is the pH at which the acidic functional group is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[10][11]

-

System Calibration : Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[10]

-

Analyte Preparation : Accurately weigh and dissolve a sample of 3-cyano-5-fluoro-4-hydroxybenzoic acid in a suitable solvent (e.g., a co-solvent mixture like methanol/water if aqueous solubility is low) to a known concentration, typically between 10⁻³ M and 10⁻⁴ M.[8]

-

Ionic Strength Adjustment : Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[10][11]

-

Inert Atmosphere : Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[10][11]

-

Titration : Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise aliquots of a standardized, carbonate-free titrant (e.g., 0.1 M NaOH).

-

Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis : Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point for each inflection. Since two acidic protons are present, two equivalence points and two corresponding pKa values will be observed.

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This technique is applicable when the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[12] The pKa is found by measuring the absorbance of the compound in a series of buffers with varying pH values.

-

Wavelength Selection : Record the UV-Vis spectra (e.g., 230-500 nm) of the analyte in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12) to determine the wavelengths of maximum absorbance (λ_max) for the fully protonated and fully deprotonated species.

-

Buffer Preparation : Prepare a series of buffer solutions with known pH values, typically spanning a range of 2-3 pH units around the estimated pKa. Maintain a constant ionic strength across all buffers.[12]

-

Sample Preparation : Prepare solutions of the analyte with a constant concentration in each buffer solution directly in a 96-well microtiter plate or individual cuvettes.[9][12] A small amount of a co-solvent like DMSO (≤2% v/v) can be used if necessary.[12]

-

Spectral Measurement : Measure the absorbance of each sample at the pre-determined λ_max.

-

Data Analysis : Plot the absorbance values versus pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[13]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 3. asianpubs.org [asianpubs.org]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. Showing Compound 4-Hydroxybenzoic acid (FDB010508) - FooDB [foodb.ca]

- 7. mVOC 4.0 [bioinformatics.charite.de]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hi-tec.tripod.com [hi-tec.tripod.com]

Technical Deep Dive: 3,4,5-Trisubstituted Benzoic Acid Scaffolds in Drug Discovery

Executive Summary

The 3,4,5-trisubstituted benzoic acid scaffold—most notably represented by the 3,4,5-trimethoxyphenyl (TMP) moiety—is a "privileged structure" in medicinal chemistry. It serves as a critical pharmacophore for microtubule-targeting agents (MTAs), mimicking the A-ring of colchicine to inhibit tubulin polymerization. Beyond oncology, derivatives of this scaffold, including gallic acid (3,4,5-trihydroxybenzoic acid) analogues, exhibit potent antimicrobial (DHFR inhibition) and neuroprotective properties.

This technical guide provides a rigorous analysis of the TMP scaffold, detailing synthetic routes, structure-activity relationships (SAR), and validated experimental protocols for researchers in early-stage drug discovery.

Part 1: Chemical Synthesis Strategies

The Core Synthon: 3,4,5-Trimethoxybenzoyl Chloride

The gateway to most bioactive derivatives is the activation of 3,4,5-trimethoxybenzoic acid (TMBA). While direct coupling agents (EDC/NHS) are viable, the acid chloride route remains the gold standard for scale and reactivity, particularly when coupling with sterically hindered amines or phenols.

Critical Reaction Parameters

-

Reagent Choice: Thionyl chloride (

) is preferred over oxalyl chloride for cost-efficiency in scale-up, provided excess reagent is fully removed to prevent side reactions during coupling. -

Catalysis: DMF (catalytic amount) is essential to form the Vilsmeier-Haack intermediate, accelerating the chlorination significantly.

-

Solvent System: Anhydrous Toluene or DCM. Toluene allows for higher reflux temperatures to drive stubborn substrates.

Validated Protocol: Synthesis of TMP-Amide Derivatives

Objective: Synthesis of N-substituted-3,4,5-trimethoxybenzamide (General Protocol). Rationale: Amide bonds offer superior metabolic stability compared to esters. This protocol includes a self-validating TLC endpoint.

Reagents:

-

3,4,5-Trimethoxybenzoic acid (1.0 eq)

-

Thionyl chloride (1.5 eq)

-

Catalytic DMF (2-3 drops)

-

Target Amine (1.1 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under

, dissolve TMBA in anhydrous DCM. Add catalytic DMF. -

Chlorination: Add

dropwise at 0°C. Warm to reflux for 2 hours.-

Validation: Aliquot 10

L into MeOH. TLC should show complete conversion to the methyl ester (distinct

-

-

Evaporation: Remove solvent and excess

under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM. -

Coupling: Cool the amine/TEA solution in DCM to 0°C. Cannulate the acid chloride solution into the amine mixture slowly (exothermic).

-

Workup: Stir at RT for 4 hours. Wash with 1N HCl (remove unreacted amine), sat.

(remove unreacted acid), and Brine. Dry over

Synthetic Workflow Diagram

The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.

Caption: Figure 1. Step-wise synthetic workflow for generating metabolically stable TMP-amide libraries.

Part 2: Medicinal Chemistry & SAR[1][2][3]

The "Trimethoxy" Pharmacophore

The 3,4,5-trimethoxyphenyl ring is a structural mimic of the A-ring of Colchicine and Combretastatin A-4 (CA-4) .

-

Mechanism: It binds to the

-subunit of tubulin at the colchicine-binding site.[1] -

Steric Requirement: The methoxy groups at positions 3, 4, and 5 create a specific steric volume that wedges into the hydrophobic pocket of tubulin.

-

Rotational Freedom: Unlike the rigid fused ring system of colchicine, TMP derivatives (like chalcones or benzophenones) often possess rotatable bonds, allowing them to adopt a "twisted" conformation essential for high-affinity binding.

Structure-Activity Relationship (SAR) Data

The table below summarizes the potency of various TMP-containing scaffolds against cancer cell lines, highlighting the versatility of the benzoic acid derivative.

| Scaffold Class | Representative Compound | Target | Cell Line | IC50 ( | Mechanism |

| Benzophenone | 2-amino-3,4,5-TMP-benzophenone | Tubulin | HeLa | 0.007 - 0.016 | Mitotic Arrest (G2/M) |

| Chalcone | 3,4,5-trimethoxychalcone | Tubulin | MCF-7 | 0.005 | Microtubule Destabilization |

| Indole | 6-sub-1-(3,4,5-TMP)-indole | Tubulin | MCF-7 | 0.02 - 0.05 | Apoptosis Induction |

| Ester | TMECG (Epicatechin analogue) | DHFR | Melanoma | 1.0 - 5.0 | Folate Cycle Disruption |

| Hydrazone | TMP-benzylidene-hydrazine | Caspase-3 | HepG2 | 1.4 - 3.2 | Pro-apoptotic |

Data synthesized from comparative literature analysis [1, 2, 3].

Pharmacophore Logic Diagram

This diagram visualizes the critical interactions within the tubulin binding pocket.

Caption: Figure 2. Pharmacophore mapping of the TMP moiety within the tubulin colchicine-binding site.

Part 3: Biological Evaluation Protocols

Tubulin Polymerization Assay (In Vitro)

To confirm the mechanism of action, a cell-free tubulin polymerization assay is required. This protocol uses fluorescence enhancement of a reporter dye (DAPI or fluorescent-labeled tubulin) to track assembly.

Protocol:

-

Preparation: Thaw purified tubulin (>99% pure) on ice. Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM

, 0.5 mM EGTA, 1 mM GTP). -

Incubation: Mix tubulin (2 mg/mL final) with the test compound (at

and 10x -

Initiation: Transfer plate to a pre-warmed plate reader (37°C).

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm for DAPI-tubulin) every 60 seconds for 60 minutes.

-

Analysis: Plot RFU vs. Time. A reduction in

and steady-state fluorescence compared to vehicle (DMSO) indicates inhibition.

Mechanism of Action: Signaling Cascade

The downstream effect of TMP-mediated tubulin inhibition is the induction of apoptosis via the intrinsic mitochondrial pathway.

Caption: Figure 3.[2] Signaling cascade from tubulin inhibition to apoptotic cell death.[1][3]

References

-

Synthesis and biological activity of a 3,4,5-trimethoxybenzoyl ester analogue of epicatechin-3-gallate . PubMed. Link

-

2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors . PubMed. Link

-

Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 . PubMed Central. Link

-

Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors . PubMed Central. Link

-

Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives . PubMed. Link

Sources

- 1. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Synthesis of 3-cyano-5-fluoro-4-hydroxybenzoic acid from 3-bromo-5-fluoro-4-hydroxybenzoic acid

Introduction: Strategic Importance of 3-Cyano-5-fluoro-4-hydroxybenzoic Acid

3-Cyano-5-fluoro-4-hydroxybenzoic acid is a highly functionalized aromatic molecule that serves as a critical building block in the synthesis of complex pharmaceutical agents and other high-value chemical entities. The strategic placement of the cyano, fluoro, and carboxylic acid functionalities on the phenolic ring provides multiple points for molecular elaboration, making it a desirable intermediate in drug discovery and development. This document provides a detailed protocol for the synthesis of this target molecule from its corresponding aryl bromide precursor, 3-bromo-5-fluoro-4-hydroxybenzoic acid, focusing on a robust and scalable cyanation methodology.

The conversion of an aryl bromide to an aryl nitrile is a cornerstone transformation in organic synthesis.[1][2] This application note will focus on a palladium-catalyzed cyanation reaction, a method renowned for its high functional group tolerance and milder reaction conditions compared to traditional copper-catalyzed methods like the Rosenmund-von Braun reaction.[3][4][5][6][7] The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Reaction Principle: The Palladium-Catalyzed Cyanation

The transformation of 3-bromo-5-fluoro-4-hydroxybenzoic acid to 3-cyano-5-fluoro-4-hydroxybenzoic acid is achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle, a fundamental concept in organometallic chemistry, is the engine of this transformation.

A general workflow for this process is depicted below:

Figure 1: Generalized workflow for the palladium-catalyzed cyanation of an aryl bromide.

The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by a transmetalation step where the cyanide anion from the cyanide source displaces the bromide on the palladium complex. The final step is a reductive elimination, which forms the desired carbon-carbon bond of the aryl nitrile and regenerates the active palladium(0) catalyst.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl bromides.[3][8][9] The choice of potassium hexacyanoferrate(II) as the cyanide source is a key feature of this protocol. It is a less toxic and more stable alternative to traditional cyanide salts like KCN or NaCN, making it a safer choice for laboratory and potential scale-up operations.[3][10]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per mmol of starting material) | Notes |

| 3-Bromo-5-fluoro-4-hydroxybenzoic acid | 1781774-76-2 | 235.01 | 1.0 mmol | Starting material.[11] |

| Potassium Hexacyanoferrate(II) Trihydrate | 14459-95-1 | 422.39 | 0.5 equiv (0.5 mmol) | Cyanide source. Less toxic alternative to simple cyanide salts.[3] |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.1 mol% (0.001 mmol) | Catalyst precursor.[10] |

| Dioxane | 123-91-1 | 88.11 | 2.5 mL | Anhydrous solvent. |

| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 0.05 M aqueous solution (2.5 mL) | Base.[3] |

Equipment

-

Schlenk flask or a screw-top reaction tube with a Teflon-lined cap

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

Procedure

Reaction Setup (Under Inert Atmosphere)

-

To a dry Schlenk flask or screw-top test tube equipped with a magnetic stir bar, add palladium(II) acetate (0.1 mol%) and potassium hexacyanoferrate(II) trihydrate (0.5 equiv).

-

Add the 3-bromo-5-fluoro-4-hydroxybenzoic acid (1.0 mmol).

-